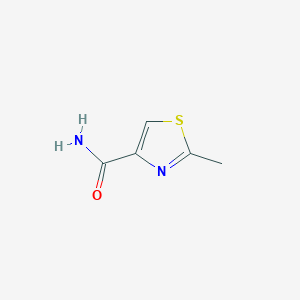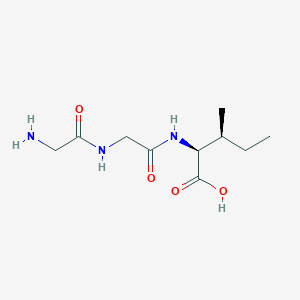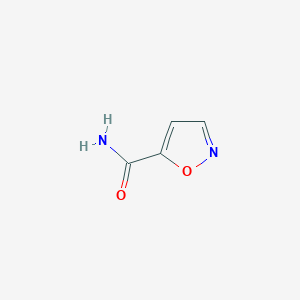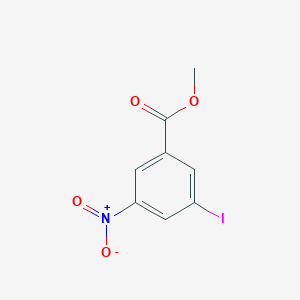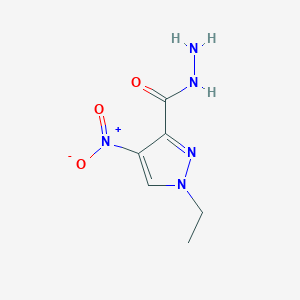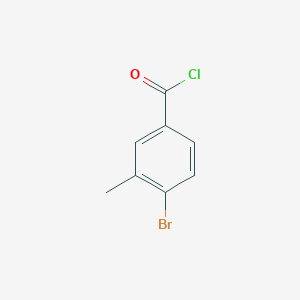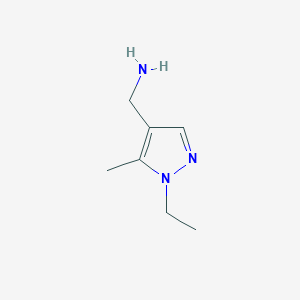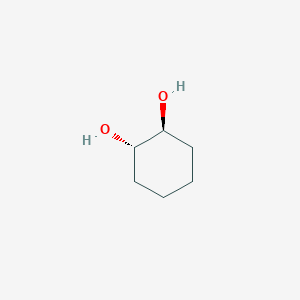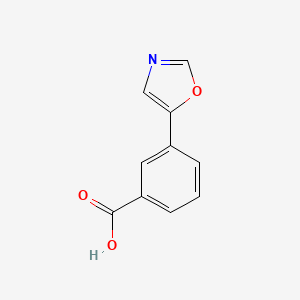
3-(1,3-oxazol-5-yl)benzoic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoic acid derivatives is a topic of interest in several papers. For instance, paper describes a method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids through intramolecular cyclization. Similarly, paper presents a synthesis approach for 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids using selective oxidation. Paper details a method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization. These methods involve cyclization and oxidation steps that could potentially be adapted for the synthesis of "3-(1,3-oxazol-5-yl)benzoic Acid."
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is influenced by the substituents attached to the benzene ring. For example, paper discusses the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid and their coplanar and orthogonal conformations. This highlights the importance of the substituent's position and structure on the overall molecular conformation, which would also be relevant for understanding the structure of "3-(1,3-oxazol-5-yl)benzoic Acid."
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can vary significantly depending on the substituents. Paper explores the reactivity of 1-(benzyloxy)-1,2,3-triazole upon treatment with n-butyllithium, leading to the introduction of various substituents. This demonstrates the potential for functionalization of benzoic acid derivatives, which could be applicable to "3-(1,3-oxazol-5-yl)benzoic Acid" for introducing different chemical groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are not directly discussed in the provided papers. However, the synthesis methods and molecular structures presented can give some indication of the properties. For example, paper mentions a luminescent complex involving a benzoic acid derivative, suggesting that such compounds can exhibit interesting optical properties. The solubility, melting points, and reactivity of "3-(1,3-oxazol-5-yl)benzoic Acid" would likely be influenced by the oxazole ring and its position on the benzene ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Corrosion Inhibitor
3-(1,3-oxazol-5-yl)aniline (3-OYA) has been investigated as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . The study used traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the corrosion inhibition performance . The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5% .
Synthesis of New Chemical Entities
Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Pharmaceuticals and Industrial Chemistry
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
Precursor to Vitamin B6
Oxazole has been used in the synthesis of a precursor to pyridoxine, which is converted to vitamin B6 .
Cornforth Rearrangement
In the Cornforth rearrangement of 4-acyloxazoles, oxazole undergoes a thermal rearrangement reaction with the organic acyl residue and the C5 substituent changing positions .
Corrosion Inhibitor for Mild Steel
3-(1,3-oxazol-5-yl)aniline (3-OYA) has been investigated as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . The study used traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the corrosion inhibition performance . The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5% .
Antiviral Properties
Some oxazole derivatives have been tested for their antiviral properties in a SARS-CoV-2 pseudovirus model . The study used a lentiviral system that included a luciferase reporter gene for quantifying spike and ACE2-mediated virus entry in a biosafety level 2 (BSL-2) facility .
Growth Inhibition in Cancer Cells
Certain oxazole derivatives have shown effective growth inhibition in various cancer cell lines . For example, one compound showed cytostatic activity, with IC 100 values of 15.50, 56.83, 64.17 and 112.42 μM for glioma (U251), ovarian (OVCAR-03), prostate (PC-3) and melanoma (UACC-62) human cell lines, respectively .
Safety And Hazards
The safety data sheet for 3-(1,3-oxazol-5-yl)benzoic Acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propiedades
IUPAC Name |
3-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXRJDVOKNSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427810 | |
| Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-oxazol-5-yl)benzoic Acid | |
CAS RN |
252928-82-8 | |
| Record name | 3-(5-Oxazolyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252928-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Oxazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

